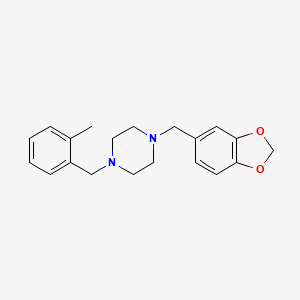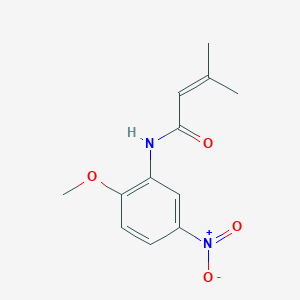![molecular formula C17H28N4O3 B5638864 ((3R*,4R*)-1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}-3-pyrrolidinyl)methanol](/img/structure/B5638864.png)
((3R*,4R*)-1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}-3-pyrrolidinyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The specific compound , due to its complex structure, is likely involved in intricate synthetic pathways and has a detailed chemical profile. While direct studies on this exact molecule may not be widely published, related research on pyrimidine derivatives and their applications can provide a foundation for understanding its properties and potential applications in various fields, excluding its drug use, dosage, and side effects as requested.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves steps such as enamine alkylation, dehydrating condensation reactions, and subsequent eliminations or additions. For example, Mitsumoto and Nitta (2004) described the synthesis of novel pyrimidine derivatives using autorecycling oxidation of some amines and alcohols under specific conditions, which might be analogous to methods used for synthesizing the compound (Mitsumoto & Nitta, 2004).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are pivotal in elucidating the molecular structure of complex organic compounds. For instance, Moser et al. (2005) conducted X-ray crystal structure analysis to determine the configuration of a complex pyrimidine derivative, which could be relevant for understanding the structural characteristics of the target compound (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
The chemical reactivity and properties of pyrimidine derivatives can include oxidation reactions, as demonstrated by compounds with the ability to oxidize amines and alcohols in an autorecycling process. This was illustrated by Naya et al. (2004), who studied the oxidation reactions of novel pyrimidine derivatives under various conditions (Naya, Warita, Mitsumoto, & Nitta, 2004).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystalline structure, can be inferred from related compounds. Crystallographic studies provide insights into the molecular geometry and arrangement, impacting the physical characteristics of these compounds.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards various reagents, and stability, are key aspects of pyrimidine derivatives. For example, the study by Glidewell et al. (2003) on hydrogen bonding in pyrimidine derivatives offers insights into their chemical behavior and interactions (Glidewell, Low, Melguizo, & Quesada, 2003).
Propriétés
IUPAC Name |
(2,6-dimethylpyrimidin-4-yl)-[(3R,4R)-3-(hydroxymethyl)-4-[[2-methoxyethyl(methyl)amino]methyl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c1-12-7-16(19-13(2)18-12)17(23)21-9-14(15(10-21)11-22)8-20(3)5-6-24-4/h7,14-15,22H,5-6,8-11H2,1-4H3/t14-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGRVPLQZQRSSI-HUUCEWRRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)C(=O)N2CC(C(C2)CO)CN(C)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)C)C(=O)N2C[C@H]([C@H](C2)CO)CN(C)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((3R*,4R*)-1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}-3-pyrrolidinyl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5638788.png)
![N-(2-chlorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5638793.png)

![1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-4-methylpiperazine](/img/structure/B5638804.png)
![2-(1-piperidinylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,4-oxazepane](/img/structure/B5638806.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5638816.png)
![N-(2-chlorobenzyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5638828.png)
![2-ethoxy-4-(1-methylbenzo[f]quinolin-3-yl)phenol](/img/structure/B5638831.png)
![(3S*,4S*)-1-[(3'-fluorobiphenyl-3-yl)carbonyl]-4-methylpiperidine-3,4-diol](/img/structure/B5638832.png)
![3-({[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]amino}sulfonyl)-N-phenylbenzamide](/img/structure/B5638841.png)



